molecular formula C22H29N3O3 B8303241 3-(1,2,3,4-Tetrahydro-2,8-dimethylpyrido[4,3-b]indol-5-yl)propanoylpiperidine-4-carboxylic acid

3-(1,2,3,4-Tetrahydro-2,8-dimethylpyrido[4,3-b]indol-5-yl)propanoylpiperidine-4-carboxylic acid

Cat. No. B8303241
M. Wt: 383.5 g/mol
InChI Key: UAZGONCIFDRPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096591B2

Procedure details

The title compound is prepared by following Method 8 by using 1-(3-bromopropanoyl)piperidine-4-carboxylic acid, 4-methylphenylhydrazine hydrochloride, triethylamine and N-methyl-4-piperidone.
Name
1-(3-bromopropanoyl)piperidine-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]([N:6]1[CH2:11][CH2:10][CH:9]([C:12]([OH:14])=[O:13])[CH2:8][CH2:7]1)=[O:5].Cl.[CH3:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23]N)=[CH:19][CH:18]=1.[CH3:25][N:26]1[CH2:31][CH2:30][C:29](=O)[CH2:28][CH2:27]1>C(N(CC)CC)C>[CH3:25][N:26]1[CH2:31][CH2:30][C:29]2[N:23]([CH2:2][CH2:3][C:4]([N:6]3[CH2:11][CH2:10][CH:9]([C:12]([OH:14])=[O:13])[CH2:8][CH2:7]3)=[O:5])[C:20]3[CH:19]=[CH:18][C:17]([CH3:16])=[CH:22][C:21]=3[C:28]=2[CH2:27]1 |f:1.2|

Inputs

Step One
Name
1-(3-bromopropanoyl)piperidine-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCC(=O)N1CCC(CC1)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.CC1=CC=C(C=C1)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(CC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1CC2=C(N(C=3C=CC(=CC23)C)CCC(=O)N2CCC(CC2)C(=O)O)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.